molecular formula C19H21NO4S B299789 2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No. B299789
M. Wt: 359.4 g/mol
InChI Key: CUBZGANQRKOANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also act by modulating the activity of certain receptors involved in pain perception.
Biochemical and Physiological Effects:
2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and reduce pain perception in animal models. Additionally, this compound has been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is its high purity and good yields obtained during synthesis. Additionally, this compound has shown to have low toxicity in vitro, which makes it a safer option for lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One direction is to further investigate its anticancer properties and determine its efficacy in vivo. Another direction is to study its potential as an anti-inflammatory agent and determine its mechanism of action. Additionally, more studies are needed to determine its potential as an analgesic agent and its effects on pain perception. Finally, further studies are needed to determine the safety and toxicity of this compound in vivo.
In conclusion, 2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a chemical compound with potential applications in various scientific fields. Its synthesis method yields the compound with high purity and good yields. It has been studied for its anticancer properties, anti-inflammatory potential, and analgesic effects. Its mechanism of action is not fully understood, and more studies are needed to determine its safety and toxicity in vivo. There are several future directions for the study of this compound, including investigating its efficacy in vivo, studying its mechanism of action, and determining its potential as an analgesic agent.

Synthesis Methods

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 6-propyl-1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method yields the compound with high purity and in good yields.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has potential applications in various scientific fields. It has been studied for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to reduce the production of inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential as an analgesic agent, as it has shown to reduce pain in animal models.

properties

Product Name

2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C19H21NO4S/c1-4-5-12-8-17-18(24-11-23-17)10-15(12)20-19(21)14-7-6-13(25-3)9-16(14)22-2/h6-10H,4-5,11H2,1-3H3,(H,20,21)

InChI Key

CUBZGANQRKOANI-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)SC)OC)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)SC)OC)OCO2

Origin of Product

United States

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